molecular formula C12H21NO B029544 p-Hydroxyrimantadine CAS No. 117821-36-0

p-Hydroxyrimantadine

Cat. No.: B029544
CAS No.: 117821-36-0
M. Wt: 195.3 g/mol
InChI Key: IKZHOAXNYUBUDD-UHFFFAOYSA-N
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Description

p-Hydroxyrimantadine: is a hydroxylated derivative of rimantadine, a synthetic antiviral drug. Rimantadine is primarily used to prevent and treat influenza A infections. This compound is one of the metabolites formed during the metabolism of rimantadine in the body. It has a molecular formula of C12H21NO and a molecular weight of 195.3012 g/mol .

Scientific Research Applications

p-Hydroxyrimantadine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Rimantadine, the parent compound of p-Hydroxyrimantadine, is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in Rimantadine susceptibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyrimantadine involves the hydroxylation of rimantadine. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure selective hydroxylation at the para position of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of rimantadine to this compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxyrimantadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the para position, which may confer different pharmacokinetic and pharmacodynamic properties compared to other hydroxylated metabolites. This unique structural feature can influence its binding affinity to the M2 protein and its overall antiviral efficacy .

Properties

IUPAC Name

5-(1-aminoethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-7(13)12-4-8-2-9(5-12)11(14)10(3-8)6-12/h7-11,14H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZHOAXNYUBUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)C(C(C3)C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564321
Record name 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117821-36-0
Record name p-Hydroxyrimantadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117821360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Aminoethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYRIMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99764X7227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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